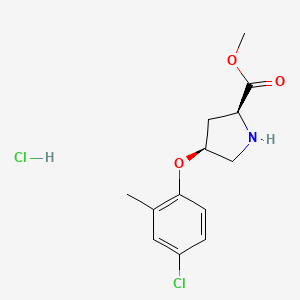![molecular formula C17H25BrClNO3 B1488085 Methyl (2S,4S)-4-[2-bromo-4-(tert-pentyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride CAS No. 1354484-66-4](/img/structure/B1488085.png)
Methyl (2S,4S)-4-[2-bromo-4-(tert-pentyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride
Overview
Description
Methyl (2S,4S)-4-[2-bromo-4-(tert-pentyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride is a complex organic compound. It features a pyrrolidine core and a substituted phenoxy group, making it valuable in various scientific domains due to its unique structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The compound is typically synthesized through multi-step organic synthesis. The process generally begins with the preparation of the pyrrolidine ring, followed by the introduction of the phenoxy group. Bromination and tert-pentyl group addition are crucial steps.
Step 1: : Synthesis of the pyrrolidine ring
Step 2: : Substitution with the phenoxy group
Step 3: : Bromination of the aromatic ring
Step 4: : Introduction of the tert-pentyl group
Industrial Production Methods
Scaling up the production involves optimizing reaction conditions to achieve high yield and purity. Industrial methods may employ continuous flow reactors to maintain consistent reaction conditions and reduce impurities.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions at the pyrrolidine ring.
Reduction: : Reduction reactions may target the aromatic bromine.
Substitution: : Nucleophilic aromatic substitution can occur due to the bromine atom.
Common Reagents and Conditions
Oxidation: : Often performed using oxidizing agents like potassium permanganate under controlled temperatures.
Reduction: : Lithium aluminum hydride is commonly used.
Substitution: : Nucleophiles such as hydroxide or amines can replace the bromine.
Major Products
Oxidation typically yields ketones or carboxylic acids. Reduction leads to de-brominated compounds. Substitution reactions produce various phenolic or amine derivatives.
Scientific Research Applications
Chemistry
Catalysis: : Utilized in catalytic processes due to its structural features.
Synthesis Intermediate: : Acts as an intermediate in synthesizing more complex molecules.
Biology
Enzyme Inhibition: : Studied for its potential to inhibit specific enzymes.
Receptor Binding: : Examined for interactions with biological receptors.
Medicine
Drug Development: : Explored as a scaffold in designing new pharmaceuticals.
Diagnostic Tools: : Used in the development of diagnostic agents.
Industry
Material Science: : Incorporated in the development of novel materials with desired properties.
Agriculture: : Evaluated for potential use in agrochemical products.
Mechanism of Action
The compound interacts with biological systems through multiple pathways. It can bind to enzyme active sites or receptor proteins, altering their activity. The exact molecular targets depend on its structural compatibility with different biological molecules.
Comparison with Similar Compounds
Unique Features
The presence of the pyrrolidine ring and the specific substitutions (bromine and tert-pentyl) confer unique properties, making it distinct from related compounds.
Similar Compounds
Methyl (2S,4S)-4-[2-chloro-4-(tert-pentyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride
Methyl (2S,4S)-4-[4-(tert-pentyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride
These similar compounds share the pyrrolidine and phenoxy core but differ in the substituents, affecting their chemical behavior and applications.
That's a deep dive into Methyl (2S,4S)-4-[2-bromo-4-(tert-pentyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride. What's next? No more questions needed; happy to discuss further!
Properties
IUPAC Name |
methyl (2S,4S)-4-[2-bromo-4-(2-methylbutan-2-yl)phenoxy]pyrrolidine-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24BrNO3.ClH/c1-5-17(2,3)11-6-7-15(13(18)8-11)22-12-9-14(19-10-12)16(20)21-4;/h6-8,12,14,19H,5,9-10H2,1-4H3;1H/t12-,14-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPONSEMWHBWNQV-KYSPHBLOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC(=C(C=C1)OC2CC(NC2)C(=O)OC)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)(C)C1=CC(=C(C=C1)O[C@H]2C[C@H](NC2)C(=O)OC)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BrClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[2-(2-Methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1488007.png)
![3-[2-Bromo-4-(sec-butyl)phenoxy]pyrrolidine hydrochloride](/img/structure/B1488009.png)

![4-Chlorothieno[2,3-D]pyrimidine-6-carboxylic acid](/img/structure/B1488013.png)
![1-(1H-Pyrazolo[3,4-b]pyridin-1-yl)propan-2-one](/img/structure/B1488014.png)






